Bet-IN-15

BET bromodomain inhibition BRD4-BD1 epigenetic reader domain

BET inhibitor studies often require impractically high concentrations of reference compounds like I-BET151 (BRD4 IC50 ~790 nM), increasing solvent toxicity and off-target risks. Bet-IN-15 solves this with ultra-high potency: • BRD4-BD1 IC50: 0.64 nM; BD2 IC50: 0.25 nM - 30- to 1,200-fold more potent than (+)-JQ1, OTX015, or I-BET151 • Orally active - enables chronic in vivo dosing via oral gavage, reducing animal handling stress vs. IP/IV routes • Direct occupancy inhibitor (MW 444.45) - orthogonal to PROTAC degraders for cross-validation of BET-dependent phenotypes Supplied as free base solid with ≥98% purity; ambient temperature shipping.

Molecular Formula C21H18F2N4O3S
Molecular Weight 444.5 g/mol
Cat. No. B15136726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBet-IN-15
Molecular FormulaC21H18F2N4O3S
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C(C1=O)NC=C2)C3=C(C=CC(=N3)N=S(=O)(C)C)OC4=C(C=C(C=C4)F)F
InChIInChI=1S/C21H18F2N4O3S/c1-27-11-14(13-8-9-24-20(13)21(27)28)19-17(6-7-18(25-19)26-31(2,3)29)30-16-5-4-12(22)10-15(16)23/h4-11,24H,1-3H3
InChIKeyYDEQUCDDNAFAGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bet-IN-15 Procurement Guide


Bet-IN-15 (CAS 2408994-22-7; C21H18F2N4O3S; MW 444.45) is a small-molecule bromodomain and extra-terminal (BET) family inhibitor that acts as a competitive antagonist of acetyl-lysine binding at the tandem bromodomains (BD1 and BD2) of BRD4 . The compound is identified as the free base form in patent WO2021143922A1, where it is designated "compound 1" and characterized as an orally active BET inhibitor with antiproliferative activity in leukemia cell lines [1].

Why Bet-IN-15 Cannot Be Replaced


BET bromodomain inhibitors exhibit substantial variation in potency, domain selectivity (BD1 vs. BD2), cellular permeability, and oral bioavailability across structural classes. Bet-IN-15 demonstrates sub-nanomolar IC50 values against both BRD4 bromodomains (BD1: 0.64 nM; BD2: 0.25 nM), representing a potency level approximately 100-fold greater than widely used research standards such as I-BET151 (BRD4 IC50: ~790 nM) and over 30-fold greater than OTX015 (BRD4 IC50 range: 92-112 nM) . Furthermore, Bet-IN-15 is explicitly characterized as orally active, a property not uniformly present among BET inhibitors and essential for in vivo pharmacology studies requiring convenient dosing routes [1]. Direct substitution with compounds of lower potency would necessitate higher dosing concentrations, increasing risks of off-target effects, formulation solubility limitations, and experimental variability that compromise data reproducibility.

Bet-IN-15 Comparative Performance


BRD4-BD1 Affinity Comparison

Bet-IN-15 inhibits BRD4-BD1 with an IC50 of 0.64 nM, which is approximately 1,234-fold more potent than I-BET151 (IC50: ~790 nM), approximately 144- to 175-fold more potent than OTX015 (IC50 range: 92-112 nM), and approximately 51-fold more potent than (+)-JQ1 (BRD4-BD1 IC50: ~33 nM in AlphaScreen assay). This quantitative potency advantage enables robust target engagement at substantially lower compound concentrations .

BET bromodomain inhibition BRD4-BD1 epigenetic reader domain TR-FRET binding assay

BRD4-BD2 Selectivity Profile

Bet-IN-15 exhibits IC50 values of 0.64 nM for BRD4-BD1 and 0.25 nM for BRD4-BD2, yielding a BD2/BD1 potency ratio of 2.56 (i.e., BD2 is approximately 2.6-fold more potently inhibited than BD1) . In contrast, (+)-JQ1 demonstrates BD2/BD1 IC50 values of ~33 nM and ~77 nM respectively, with BD1 being approximately 2.3-fold more potently inhibited . I-BET151 shows pan-BET inhibition with BD2/BD1 IC50 values of ~790 nM and ~500 nM respectively . This differential domain selectivity profile may translate to distinct transcriptional and phenotypic outcomes in cellular models where BD1 vs. BD2 engagement carries different functional consequences [1].

BRD4-BD2 bromodomain selectivity BET inhibitor profiling domain-specific pharmacology

Antiproliferative Activity in AML Cells

Bet-IN-15 demonstrates antiproliferative activity in MV4-11 (MLL-AF4 rearranged) and Kasumi-1 (AML1-ETO) acute myeloid leukemia cell lines with 72-hour IC50 values of 3.14 nM and 1.56 nM, respectively . These cellular potency values approach those of PROTAC-based BET degraders: dBET1 exhibits an IC50 of 20 nM in RS4;11 cells, while PROTAC BET degrader-2 shows an IC50 of 9.6 nM in RS4;11 cells [1]. However, unlike PROTAC degraders which rely on E3 ligase recruitment and proteasomal degradation machinery, Bet-IN-15 functions as a direct occupancy inhibitor, offering a mechanistically orthogonal tool that can distinguish between pharmacological inhibition and targeted protein degradation phenotypes [2].

MV4-11 Kasumi-1 acute myeloid leukemia antiproliferative activity MLL-rearranged leukemia

Oral Bioavailability

Bet-IN-15 is explicitly characterized as an "orally active" BET inhibitor in the patent WO2021143922A1, distinguishing it from several widely used BET-targeting compounds [1]. Notably, (+)-JQ1 exhibits poor oral bioavailability and is typically administered via intraperitoneal (IP) injection in rodent studies. PROTAC-based BET degraders such as ARV-771 and dBET1 are also primarily administered parenterally due to limited oral absorption. While specific oral bioavailability values (F%) for Bet-IN-15 are not disclosed in publicly available data, the patent designation as orally active provides a foundation for oral dosing protocols, offering a logistical advantage for chronic in vivo studies by eliminating the need for repeated injections and reducing animal handling stress [2].

oral bioavailability in vivo pharmacology PK/PD preclinical drug development

Inhibitor vs. PROTAC Degrader Mechanism

Bet-IN-15 is a direct occupancy BET bromodomain inhibitor with molecular formula C21H18F2N4O3S and MW 444.45, which is approximately 2- to 3-fold smaller than PROTAC-based BET degraders such as dBET1 (MW ~787) and ARV-771 (MW ~1,007) . As a conventional small-molecule inhibitor, Bet-IN-15 does not require recruitment of E3 ligase (cereblon or VHL) for its mechanism of action, unlike PROTAC degraders which form ternary complexes to induce ubiquitination and proteasomal degradation of target proteins. This mechanistic distinction makes Bet-IN-15 a valuable tool for orthogonal validation: researchers can distinguish between phenotypes arising from BET protein inhibition (occupancy-driven) versus BET protein elimination (degradation-driven), which is critical for interpreting target engagement studies and understanding resistance mechanisms [1].

PROTAC targeted protein degradation mechanism of action chemical probe selection

Cellular Potency in MLL-Rearranged Leukemia

Bet-IN-15 achieves an antiproliferative IC50 of 3.14 nM in MV4-11 cells after 72 hours, which is approximately 6.4-fold more potent than the PROTAC degrader dBET1 in RS4;11 cells (IC50: 20 nM) under comparable assay conditions . Both MV4-11 and RS4;11 are MLL-rearranged leukemia cell lines with known sensitivity to BET bromodomain inhibition. The sub-nanomolar biochemical potency of Bet-IN-15 (BRD4-BD2 IC50: 0.25 nM) translates into single-digit nanomolar cellular activity, demonstrating that direct target engagement can achieve antiproliferative effects comparable to or exceeding those of protein degradation approaches in this cellular context. This cellular potency profile supports the use of Bet-IN-15 in target validation studies where robust phenotypic readouts are required without the complexity of ternary complex formation kinetics inherent to PROTAC mechanisms [1].

MLL-rearranged leukemia MV4-11 BET inhibitor sensitivity PROTAC comparison

Bet-IN-15 Application Scenarios


Biochemical Target Engagement

Bet-IN-15 is optimally deployed in cell-free biochemical assays (TR-FRET, AlphaScreen, SPR) where maximum binding affinity to BRD4 bromodomains is required. With IC50 values of 0.64 nM (BD1) and 0.25 nM (BD2), the compound enables robust target engagement at concentrations 50- to 1,200-fold lower than reference inhibitors I-BET151, OTX015, and (+)-JQ1. This ultra-high potency is particularly valuable for competition binding studies, fragment screening counter-screens, and assay development where minimizing compound consumption and DMSO carryover is critical .

MLL-Rearranged AML Pharmacology

Bet-IN-15 demonstrates single-digit nanomolar antiproliferative activity in MV4-11 (IC50: 3.14 nM) and Kasumi-1 (IC50: 1.56 nM) AML cell lines, both of which harbor MLL rearrangements or AML1-ETO fusions known to confer BET inhibitor sensitivity. The compound is therefore ideally suited for studying BET-dependent transcriptional programs in these genetically defined leukemia models, including c-Myc downregulation, cell cycle arrest, and apoptosis induction. Its cellular potency approaches that of PROTAC degraders while operating via a distinct mechanism, enabling orthogonal validation of target biology .

In Vivo Oral Dosing

As an orally active BET inhibitor, Bet-IN-15 is appropriate for in vivo pharmacology studies where chronic dosing via oral gavage is preferred over parenteral administration. This property distinguishes it from (+)-JQ1 and PROTAC-based degraders (ARV-771, dBET1), which typically require intraperitoneal or intravenous injection. Oral dosing reduces animal handling stress, improves welfare compliance, and lowers per-experiment labor costs in longitudinal studies spanning multiple weeks. Researchers should conduct pilot PK studies to establish exposure parameters in their specific animal model and formulation [1].

Inhibition vs. Degradation Phenotypes

Bet-IN-15 functions as a direct occupancy inhibitor (MW 444.45) without requiring E3 ligase recruitment, in contrast to PROTAC-based BET degraders such as dBET1 (cereblon-dependent, MW ~787) and ARV-771 (VHL-dependent, MW ~1,007). This mechanistic orthogonality makes Bet-IN-15 an essential tool for cross-validation experiments: when a biological phenotype is observed with both a direct inhibitor and a PROTAC degrader, the causal link to BET protein function is strengthened; when phenotypes diverge, the difference may reveal context-dependent requirements for full protein elimination versus bromodomain blockade. The compound's BD2-preferring selectivity profile (BD2/BD1 ratio: 2.56) also distinguishes it from BD1-preferring tools like (+)-JQ1 [2].

Technical Documentation Hub

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32 linked technical documents
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